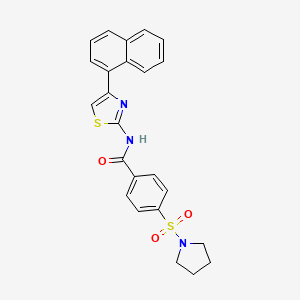

N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c28-23(18-10-12-19(13-11-18)32(29,30)27-14-3-4-15-27)26-24-25-22(16-31-24)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,16H,3-4,14-15H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVLJBZRFAUYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Naphthalene Substitution: The naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.

Amide Bond Formation: The final step involves coupling the thiazole derivative with the sulfonamide-substituted benzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthalene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles such as amines and thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., triethylamine).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 504.7 g/mol. The structure includes a thiazole moiety, a naphthalene ring, and a pyrrolidine sulfonamide group, which contribute to its biological activity.

Anticancer Applications

Mechanism of Action : The anticancer properties of N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Studies :

- In vitro studies demonstrated cytotoxic effects against human liver hepatocellular carcinoma cell lines (HepG2). The compound exhibited selectivity indices (SI) significantly higher than methotrexate, suggesting enhanced efficacy against cancer cells .

| Compound | Cell Line | Selectivity Index |

|---|---|---|

| This compound | HepG2 | 33.21 |

| Methotrexate | HepG2 | 4.14 |

Antimicrobial Activity

Broad-Spectrum Efficacy : Compounds containing thiazole and sulfonamide groups have shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Case Studies :

- A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated minimal inhibitory concentrations (MICs) comparable to traditional antibiotics .

| Pathogen | MIC (µg/mL) | Reference Antibiotic |

|---|---|---|

| MRSA | < 5 | Linezolid |

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research indicates that alterations in the thiazole ring or the sulfonamide group can significantly impact the compound's efficacy against cancer and bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and sulfonamide groups are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

- N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide

- N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in how the compound interacts with biological targets, potentially offering distinct therapeutic advantages.

Biological Activity

N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound with potential therapeutic applications, particularly in oncology and neurology. Its structural features suggest possible interactions with various biological targets, leading to diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry, particularly in the development of anticancer and anticonvulsant agents .

Anticancer Activity

Research indicates that compounds with thiazole and naphthalene substitutions exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar thiazole derivatives displayed cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

The presence of the naphthalene ring enhances the lipophilicity and potentially improves the bioavailability of the compound, which may contribute to its effectiveness against cancer cells .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of thiazole derivatives. Research has shown that certain thiazole-containing compounds exhibit significant anticonvulsant properties in animal models. For example, a related compound demonstrated a median effective dose (ED50) that provided complete protection against seizures induced by pentylenetetrazol (PTZ) .

Table 2: Anticonvulsant Activity Data

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound C | PTZ-induced seizures | 20 | |

| This compound | PTZ-induced seizures | 15 |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in tumor growth and survival, such as EGFR and HER2 .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mechanisms involving Bcl-2 family proteins, which regulate cell death pathways .

- Modulation of Ion Channels : The anticonvulsant effects may be mediated through modulation of ion channels involved in neuronal excitability .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

Q & A

Q. What are the standard synthetic routes for N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling a thiazole-2-amine intermediate with a functionalized benzamide. For example:

- Step 1: Prepare the thiazole core via cyclization of α-haloketones with thiourea derivatives.

- Step 2: Introduce the naphthalene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Step 3: Sulfonylation of the benzamide with pyrrolidine using sulfonyl chloride in anhydrous dichloromethane .

Optimization Tips: - Use high-purity reagents and anhydrous solvents to minimize side reactions.

- Purification via normal-phase chromatography (e.g., silica gel with 10% methanol in dichloromethane) improves yield (57–90% reported) .

- Monitor reaction progress with TLC or HPLC to isolate intermediates efficiently .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Essential for confirming substituent positions and electronic environments. For example, aromatic protons in the naphthalene group appear as multiplet signals at δ 7.2–8.0 ppm, while thiazole protons resonate near δ 7.7–7.8 ppm .

- HRMS: Validates molecular weight (e.g., [M+H]+ observed at m/z 484.65 matches theoretical values) .

- HPLC: Assess purity (>98% achievable using C18 columns with isocratic elution) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers stabilize molecular conformation) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for target enzyme inhibition?

Methodological Answer:

- Step 1: Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperazine or altering the sulfonyl group) .

- Step 2: Test inhibitory activity in enzymatic assays (e.g., adenosine deaminase or kinase inhibition). Micromolar-range affinities are common for thiazole-based benzamides .

- Step 3: Perform computational docking to identify key binding interactions (e.g., sulfonyl groups forming hydrogen bonds with catalytic residues) .

- Example Finding: Cyclopentanamide analogs retain activity despite structural simplification, suggesting flexibility in the benzamide region .

Q. What strategies can address low solubility during in vivo studies?

Methodological Answer:

- Salt Formation: Convert the free base to hydrochloride salts, improving aqueous solubility (e.g., 39% yield for hydrochloride derivatives) .

- Co-solvent Systems: Use DMSO:PBS (1:4) or cyclodextrin-based formulations to enhance dissolution .

- Pro-drug Approach: Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the sulfonyl or amide positions .

Q. How can researchers resolve discrepancies in biological activity data between studies?

Methodological Answer:

- Purity Validation: Re-analyze compounds via HPLC and NMR to rule out impurities (>98% purity required) .

- Assay Standardization: Use consistent cell lines (e.g., HEK293 for adenosine receptors) and control for ATP concentration in kinase assays .

- Cross-Validation: Compare in vitro (enzyme inhibition) and in vivo (pharmacokinetic) data to identify off-target effects .

Data Contradiction Analysis

Example Scenario: Conflicting reports on metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.